Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₆N₄O₂. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and involves heating to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-4-carboxylate
- Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
- Ethyl 5-amino-6-(phenylamino)pyrimidine-4-carboxylate
Uniqueness
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Biological Activity
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine core with an ethyl ester group, an amino group at the 5-position, and a cyclopropylmethylamino substituent at the 6-position. Its molecular formula is C12H16N4O2 with a molecular weight of approximately 236.27 g/mol. The unique structural components contribute to its reactivity and biological activity.
Antitumor Potential
Preliminary studies indicate that this compound exhibits significant antitumor activity. Similar compounds have been noted for their ability to inhibit specific enzymes or pathways involved in cancer progression. The cyclopropylmethyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells.
Anti-inflammatory Properties
Research suggests that compounds with similar structures have shown promise as anti-inflammatory agents. This compound may also exhibit such properties, although detailed studies are still required to confirm this potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions allow for the incorporation of various substituents that can modulate biological activity. The general synthetic pathway includes:
- Formation of the pyrimidine ring : Starting from appropriate precursors, a pyrimidine ring is formed.
- Introduction of functional groups : The amino and cyclopropylmethylamino groups are introduced through nucleophilic substitution reactions.
- Esterification : The carboxylic acid is converted into an ethyl ester via esterification reactions.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity assays are employed to study these interactions, providing insights into its pharmacodynamics and pharmacokinetics.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate | 1822802-02-7 | Lacks cyclopropylmethyl group; similar activity |
Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate | 1095823-03-2 | Methyl instead of cyclopropyl; different pharmacokinetics |
Ethyl 2-[(cyclopropylmethyl)amino]pyrimidine-4-carboxylate | 2437032-69-2 | Different position for amino group; varied activity |
The distinct structural configuration of this compound may confer unique pharmacological properties not observed in its analogs.
Properties
Molecular Formula |
C11H16N4O2 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 5-amino-6-(cyclopropylmethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-11(16)9-8(12)10(15-6-14-9)13-5-7-3-4-7/h6-7H,2-5,12H2,1H3,(H,13,14,15) |
InChI Key |
ZZCQHHNMKUWZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)NCC2CC2)N |
Origin of Product |
United States |
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